molecular formula C17H14ClF2N3O2 B2888217 1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine CAS No. 1119253-18-7

1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine

Cat. No.: B2888217
CAS No.: 1119253-18-7
M. Wt: 365.76
InChI Key: SKCSHMKBHWVTHR-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine typically involves multi-step organic reactions. A common route might include:

    Formation of 2-Chloropyridine-4-carbonyl chloride: This can be achieved by reacting 2-chloropyridine-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of 3,4-Difluorobenzoyl chloride: This involves the reaction of 3,4-difluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of the two acyl chlorides with piperazine in the presence of a base like triethylamine (TEA) to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace halogen atoms with other functional groups, while oxidation could introduce carbonyl groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridine-4-carbonyl)piperazine
  • 4-(3,4-Difluorobenzoyl)piperazine
  • 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-difluorobenzoyl)piperazine

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is unique due to the specific combination of functional groups, which can confer distinct chemical properties and biological activities. The presence of both chloropyridine and difluorobenzoyl groups might enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O2/c18-15-10-12(3-4-21-15)17(25)23-7-5-22(6-8-23)16(24)11-1-2-13(19)14(20)9-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSHMKBHWVTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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